2-(4-methoxy-3-nitrophenyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-21-15-7-6-10(8-14(15)18(19)20)13-9-16-11-4-2-3-5-12(11)17-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDXKIQKVUCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Methoxy 3 Nitrophenyl Quinoxaline and Its Analogues
Conventional Synthetic Routes to 2-(4-methoxy-3-nitrophenyl)quinoxaline
The most established and widely utilized method for synthesizing the quinoxaline (B1680401) scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This approach forms the basis of conventional routes to this compound.
Condensation Reactions with 1,2-Dicarbonyl Compounds and Diamines
The synthesis of this compound is achieved through the cyclocondensation reaction between o-phenylenediamine (B120857) and an appropriate 1,2-dicarbonyl compound, such as (4-methoxy-3-nitrophenyl)glyoxal. A series of 2-arylquinoxaline derivatives have been synthesized in high yields by the condensation of aryl-1,2-diamines with arylglyoxals in DMF at temperatures ranging from 50-120°C. researchgate.net
Alternatively, α-haloketones can serve as precursors to the 1,2-dicarbonyl moiety. For instance, the reaction of substituted 2-bromoacetophenones with o-phenylenediamine in ethanol (B145695) provides a facile, catalyst-free route to various quinoxaline derivatives. researchgate.net This method can be adapted for the target molecule by using 2-bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one as the starting material. The reaction proceeds via an initial nucleophilic substitution, followed by cyclization and aromatization to yield the final quinoxaline product. niscpr.res.in
Role of Catalytic Systems and Reaction Conditions Optimization
While the condensation reaction can proceed without a catalyst, the efficiency, reaction time, and yield are often significantly improved with the use of catalytic systems. A wide array of catalysts has been explored for quinoxaline synthesis.
Acid catalysts are commonly employed to facilitate the condensation. For example, recyclable alumina-supported heteropolyoxometalates have been used for the efficient synthesis of quinoxalines at room temperature. nih.gov Other systems like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in water and silica (B1680970) boron sulfonic acid (SBSA) at room temperature have also proven effective, highlighting a move towards greener and more efficient protocols. researchgate.net
Optimization of reaction conditions involves screening various solvents, temperatures, and catalyst loadings. Studies have shown that for many catalytic systems, solvents like ethanol or even water can be effective, and reactions can often proceed efficiently at room temperature, reducing the energy requirements of the synthesis. niscpr.res.inresearchgate.net The choice of catalyst and conditions can be tailored to the specific substrates to maximize yield and minimize reaction time, as demonstrated in the synthesis of various substituted quinoxalines.
Below is a table summarizing various catalytic systems used in the synthesis of quinoxaline derivatives.
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| None | o-phenylenediamine, 2-bromoacetophenones | Ethanol | Reflux | - | High | researchgate.net |
| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine, Benzil | Toluene | Room Temp. | 2 h | 92 | nih.gov |
| Cerium (IV) Ammonium Nitrate (CAN) (5 mol%) | 1,2-diamines, 1,2-diketones | Water | - | - | Excellent | researchgate.net |
| Silica Boron Sulfonic Acid (SBSA) | 1,2-diamines, α-diketones | - | Room Temp. | Short | High | researchgate.net |
Advanced Synthetic Strategies for this compound Derivatization
Modern synthetic chemistry offers sophisticated methods for the derivatization of the quinoxaline core, enabling the introduction of diverse functional groups and the application of sustainable practices.
Regioselective Functionalization Approaches
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds like quinoxaline without the need for pre-functionalization. thieme-connect.comthieme-connect.com This strategy allows for the regioselective introduction of substituents at specific positions on the quinoxaline ring system. For instance, various methodologies have been developed for the ortho C-H alkylation and amination of 2-phenylquinoxalines. thieme-connect.com
Furthermore, the C3 position of quinoxalin-2(1H)-ones, a related scaffold, is particularly amenable to functionalization. Visible-light-induced reactions have enabled the introduction of perfluoroalkyl and trifluoroalkyl groups at this position. nih.gov Such strategies could potentially be adapted to functionalize the C3 position of the this compound core, allowing for the synthesis of novel analogues with tailored properties. The development of regioselective methods is crucial for building molecular complexity and exploring the structure-activity relationships of quinoxaline derivatives. researchgate.netmdpi.com
Green Chemistry Principles in Synthesis (e.g., Organocatalysis, Nanocatalysis, Solvent-Free Methods)
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxalines to reduce environmental impact. benthamdirect.com This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.comripublication.com
Solvent-Free and Microwave-Assisted Methods: A significant advancement is the use of solvent-free or "grinding" techniques, often assisted by microwave irradiation. researchgate.nettsijournals.comtsijournals.com The condensation of o-phenylenediamine with various dicarbonyl precursors has been achieved in a microwave oven in as little as 60 seconds at 160 watts, offering a rapid and environmentally friendly alternative to conventional heating. tsijournals.comtsijournals.com
Nanocatalysis: Nanoparticles have been employed as highly efficient and reusable catalysts for quinoxaline synthesis. The large surface area and unique electronic properties of nanocatalysts can lead to enhanced reactivity and selectivity.
Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) avoids the issues of toxicity and cost associated with many metal-based catalysts. This approach aligns with green chemistry principles and has been successfully applied to the synthesis of quinoxaline derivatives.
The table below highlights several green synthetic approaches for quinoxaline synthesis.
| Green Method | Catalyst/Conditions | Reactants | Key Advantages | Reference |
| Microwave Irradiation | 160 watts, 60 seconds | o-phenylenediamine, Glyoxal/Benzil | Rapid, Solvent-free, Energy-efficient | tsijournals.comtsijournals.com |
| PEG-400 Medium | Catalyst-free, Room Temp. | 2-chloroquinoxaline, Amines | Eco-friendly solvent, Recyclable, Simple work-up | ripublication.com |
| Mechanochemical | Ball milling | Aryldiazonium salts | Avoids bulk solvents, Mild conditions | researchgate.net |
Preparation of Structurally Related Quinoxaline Compounds
The synthetic methodologies described are versatile and can be applied to a wide range of substrates to produce a library of structurally related quinoxaline compounds. By varying the substituents on both the 1,2-diamine and the 1,2-dicarbonyl compound, analogues of this compound with different electronic and steric properties can be prepared.
For example, ultrasound irradiation has been used as an environmentally benign method for the oxidative cyclization of o-phenylenediamine with various substituted α-bromo ketones, yielding products like 2-(4-chlorophenyl)quinoxaline, 2-(4-methoxyphenyl)quinoxaline, and 2-(4-nitrophenyl)quinoxaline (B11671620) in good to excellent yields. niscpr.res.in Similarly, iron(III)-catalyzed ring-opening of indoles and subsequent annulation with 1,2-diaminoarenes provides access to a variety of 2-aminoaryl quinoxaline derivatives. acs.org
The following table showcases the synthesis of several quinoxaline analogues, demonstrating the scope of the condensation reaction.
| Diamine | Dicarbonyl Precursor (α-bromo ketone) | Product | Yield (%) | Reference |
| o-phenylenediamine | 2-bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)quinoxaline | 92 | niscpr.res.in |
| o-phenylenediamine | 2-bromo-1-(4-bromophenyl)ethanone | 2-(4-Bromophenyl)quinoxaline | 94 | niscpr.res.in |
| o-phenylenediamine | 2-bromo-1-(4-methylphenyl)ethanone | 2-(4-Methylphenyl)quinoxaline | 85 | niscpr.res.in |
| o-phenylenediamine | 2-bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)quinoxaline | 88 | niscpr.res.in |
| o-phenylenediamine | 2-bromo-1-(4-nitrophenyl)ethanone | 2-(4-Nitrophenyl)quinoxaline | 90 | niscpr.res.in |
Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxy 3 Nitrophenyl Quinoxaline
High-Resolution X-ray Crystallography and Solid-State Structural Analysis
High-resolution X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While no specific crystal structure has been published for 2-(4-methoxy-3-nitrophenyl)quinoxaline, we can predict its key structural features by analyzing its constituent parts and related known structures.
Crystal Packing and Intermolecular Interactions (e.g., C-H...π, π-π Stacking, Hydrogen Bonding)
The crystal packing of this compound would be governed by a combination of weak intermolecular interactions, which collectively determine the supramolecular architecture. The primary interactions expected are hydrogen bonds, π-π stacking, and C-H...π interactions.
Hydrogen Bonding: The molecule lacks classical hydrogen bond donors (like O-H or N-H). However, it possesses several hydrogen bond acceptors: the two nitrogen atoms of the quinoxaline (B1680401) ring, the oxygen atoms of the nitro group, and the oxygen atom of the methoxy (B1213986) group. These acceptors can readily interact with activated C-H donors from the aromatic rings of neighboring molecules to form a network of C-H···N and C-H···O hydrogen bonds. In similar crystal structures of nitrophenyl-containing heterocycles, C-H···O interactions involving the nitro group are a common and significant packing motif. acs.org Likewise, C-H···N interactions are known to be pivotal in the packing of quinoxaline derivatives. researchgate.net
π-π Stacking: The planar, electron-deficient quinoxaline ring system and the substituted phenyl ring are capable of engaging in π-π stacking interactions. These interactions are crucial in stabilizing the crystal lattice of many aromatic compounds. researchgate.netnih.gov The presence of an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the phenyl ring creates a significant dipole moment, making it an electron-poor system. This could favor offset or slipped-stacking arrangements with other quinoxaline or phenyl rings to minimize electrostatic repulsion and maximize attractive dispersion and quadrupole-quadrupole interactions. rsc.org
C-H...π Interactions: In addition to π-π stacking, interactions where an aromatic C-H bond points towards the face of a π-system (either the quinoxaline or phenyl ring) of an adjacent molecule are also anticipated. These C-H...π interactions are a recognized stabilizing force in the crystal engineering of aromatic compounds.
Conformational Analysis in the Solid State
In the solid state, the conformation of this compound would be primarily defined by the torsional or dihedral angle between the plane of the quinoxaline ring and the plane of the 4-methoxy-3-nitrophenyl substituent.
It is highly probable that the molecule adopts a non-planar (twisted) conformation. Steric hindrance between the hydrogen atom on C3 of the quinoxaline ring and the substituents on the phenyl ring (specifically the hydrogen at C2' and the nitro group at C3') would prevent coplanarity. Crystal structures of other 2-phenylquinoxaline (B188063) derivatives consistently show a significant twist. Similarly, studies on nitrobenzene (B124822) derivatives show that steric strain often forces the nitro group to rotate out of the plane of the aromatic ring to which it is attached. acs.orgnih.govacs.org The final dihedral angle in the crystal would be a compromise between the energy cost of this steric clash and the stabilizing energy of crystal packing forces.
The methoxy group, being smaller, is expected to be nearly coplanar with the phenyl ring to maximize electronic conjugation, though slight out-of-plane torsion is possible.
Table 1: Predicted Conformational and Interaction Parameters for this compound Based on Analogous Systems
| Parameter | Predicted Value / Type | Rationale / Comparative Data |
| Phenyl-Quinoxaline Dihedral Angle | 30° - 60° | Non-planar conformation is typical for 2-arylquinoxalines to minimize steric hindrance. acs.org |
| Nitro Group Torsion Angle | 10° - 40° | The nitro group is often twisted out-of-plane in sterically crowded environments. acs.org |
| Dominant Intermolecular Interactions | C-H···O (Nitro), C-H···N (Quinoxaline) | Presence of strong acceptors (nitro, quinoxaline N) and aromatic C-H donors. acs.orgresearchgate.net |
| Secondary Intermolecular Interactions | π-π Stacking (slipped), C-H···π | Aromatic rings favor stacking; C-H groups can interact with π-faces. researchgate.netrsc.org |
Advanced Spectroscopic Techniques for Electronic and Vibrational Characterization
Ultrafast Absorption and Emission Spectroscopy for Excited State Dynamics
Ultrafast spectroscopic techniques, such as transient absorption and time-resolved fluorescence, are essential for mapping the deactivation pathways of electronically excited molecules on femtosecond to nanosecond timescales. For this compound, the excited state dynamics are expected to be dominated by its donor-acceptor character and the presence of the nitro group.
The 4-methoxyphenyl (B3050149) group acts as an electron donor, while the nitro-substituted quinoxaline moiety serves as a potent electron acceptor. doi.orgnih.gov Upon photoexcitation, an intramolecular charge transfer (ICT) state is likely to form, where electron density moves from the methoxy-phenyl part of the molecule to the nitro-quinoxaline part.
However, the most critical feature is the nitroaromatic system. Nitroaromatic compounds are renowned for having extremely efficient and rapid non-radiative decay channels. kaust.edu.sarsc.orgrsc.org Specifically, they exhibit ultrafast intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ), often occurring on a sub-picosecond timescale. rsc.org This process is facilitated by strong spin-orbit coupling, as predicted by El-Sayed's rules for ¹(π,π) → ³(n,π) transitions, which are available in nitro compounds due to the n-orbitals on the oxygen atoms. rsc.org
Because this ISC process is so rapid, it typically outcompetes fluorescence (radiative decay from S₁). Consequently, it is predicted that this compound would be very weakly fluorescent or entirely non-emissive in solution. An ultrafast transient absorption experiment would likely reveal the rapid decay of the S₁ state signature and the concomitant rise of a triplet state (T₁) absorption signal within a few picoseconds. acs.orgnih.gov
Resonance Raman and Vibrational Circular Dichroism Studies
Resonance Raman (RR) Spectroscopy: This technique can selectively enhance the vibrational modes that are coupled to a specific electronic transition. By tuning the excitation laser to match the wavelength of an electronic absorption band (e.g., the ICT band), RR spectroscopy could provide detailed information about the structural changes that occur upon excitation. For this molecule, one would expect enhancement of the vibrational modes associated with the chromophore. This would likely include the symmetric and asymmetric stretching modes of the nitro group (~1350 cm⁻¹ and ~1530 cm⁻¹, respectively) and various stretching and deformation modes of the quinoxaline and phenyl rings.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light and is a powerful tool for determining the absolute configuration of chiral molecules. The this compound molecule is itself achiral. Therefore, in an achiral solvent, it would not produce a VCD signal. A VCD spectrum could only be observed if the molecule were placed in a chiral environment or if it crystallized in a chiral (non-centrosymmetric) space group, inducing conformational chirality.
Multi-Nuclear Solid-State NMR for Molecular Dynamics and Structure
Solid-state NMR (ssNMR) is a powerful technique for probing the structure and dynamics of molecules in the solid phase, providing information that is complementary to X-ray diffraction. emory.edu
¹³C ssNMR: A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum would show distinct resonances for each carbon atom in the molecule. The chemical shifts would be sensitive to the local electronic environment and molecular conformation. If the compound were to crystallize in multiple polymorphic forms, ¹³C ssNMR would be an excellent tool to identify and distinguish them, as different crystal packing arrangements would lead to detectable changes in the isotropic chemical shifts.
¹⁵N ssNMR: The molecule contains three distinct nitrogen atoms: two in the quinoxaline ring and one in the nitro group. ¹⁵N ssNMR would be particularly insightful. The chemical shift tensors of the nitro group nitrogen are known to be highly sensitive to the electronic environment and the torsion angle of the NO₂ group relative to the aromatic ring. While the isotropic ¹⁵N chemical shifts of para-substituted nitrobenzenes fall within a surprisingly narrow range, the individual principal components of the chemical shift anisotropy (CSA) tensor vary significantly with substituent effects. Measuring these tensor components via ssNMR could thus provide detailed electronic and structural information about the nitro group in its specific crystalline environment.
Table 2: Predicted Spectroscopic Properties and Their Potential Insights for this compound
| Technique | Predicted Observation | Information Gained |
| Ultrafast Absorption | Rapid decay of S₁ state, rise of T₁ state (< 5 ps) | Evidence of ultrafast intersystem crossing (ISC), a hallmark of nitroaromatics. nih.gov |
| Time-Resolved Emission | Very low to negligible fluorescence quantum yield | Confirmation that non-radiative decay (ISC) is the dominant excited-state pathway. rsc.org |
| Resonance Raman | Enhancement of -NO₂ and quinoxaline ring modes | Identification of vibrations coupled to the electronic transition; insight into structural changes upon excitation. |
| ¹³C Solid-State NMR | Set of resolved peaks for each carbon | Probing of local structure, conformation, and identification of potential polymorphs. |
| ¹⁵N Solid-State NMR | Distinct signals for N(quinoxaline) and N(nitro); analysis of nitro CSA tensor | Detailed information on the electronic structure and orientation of the nitro group within the crystal lattice. |
Mass Spectrometric Approaches for Mechanistic Pathway Elucidation
Mass spectrometry, particularly in tandem with separation techniques like liquid chromatography (LC-MS/MS) and utilizing soft ionization methods such as electrospray ionization (ESI), stands as a cornerstone for the structural verification and the study of fragmentation behaviors of novel synthetic compounds. nih.govchromatographyonline.com In the context of this compound, ESI mass spectrometry is anticipated to produce a prominent protonated molecular ion, [M+H]⁺, in the positive ion mode. This precursor ion serves as the starting point for collision-induced dissociation (CID) experiments, which provide insights into the molecule's intrinsic chemical stability and predictable fragmentation pathways. The resulting product ion spectrum acts as a chemical fingerprint, allowing for the detailed elucidation of the compound's structure.
The fragmentation of this compound (C₁₅H₁₁N₃O₃, monoisotopic mass: 281.0800 Da) can be rationalized by considering the established fragmentation patterns of its constituent functional groups: the quinoxaline core, the aromatic nitro group, and the aryl methoxy group. quizlet.commiamioh.edu The analysis of the protonated precursor ion [M+H]⁺ at a calculated m/z of 282.0879 would likely reveal several competing fragmentation pathways initiated by the cleavage of the most labile bonds.
Detailed research into the fragmentation of aromatic nitro compounds and aryl ethers provides a framework for predicting the mechanistic pathways for this molecule. quizlet.commiamioh.eduyoutube.com The primary fragmentation events are expected to involve the neutral loss of radicals from the methoxy and nitro substituents.
Key Proposed Fragmentation Pathways:
Pathway I: Loss of Methyl Radical: Aryl ethers are known to undergo facile cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (•CH₃). quizlet.commiamioh.edu This pathway would generate a highly resonance-stabilized phenoxy-type cation (m/z 267.0642). This ion could undergo a subsequent loss of carbon monoxide (CO), a characteristic fragmentation for such structures, to yield another product ion. miamioh.edu
Pathway II: Loss of Nitro Group Species: Aromatic nitro compounds characteristically exhibit fragmentation involving the nitro group. quizlet.comnih.gov Two common routes are the loss of a nitro radical (•NO₂) and the loss of nitric oxide (NO). youtube.com The loss of •NO₂ would lead to a fragment ion at m/z 236.0818.
Pathway III: Sequential Fragmentations: The primary fragment ions can undergo further dissociation to reveal more detailed structural information. For instance, the ion formed from the initial loss of a methyl radical (m/z 267.0642) could subsequently lose a nitro radical (•NO₂) to form a secondary fragment ion at m/z 221.0587. Conversely, the ion resulting from the primary loss of •NO₂ (m/z 236.0818) could then lose a methyl radical, converging on the same stable ion at m/z 221.0587. Such convergent pathways are common in mass spectrometry and add confidence to the proposed fragmentation scheme.
The following table summarizes the key proposed fragment ions for this compound based on established fragmentation principles.
Table 1: Proposed Product Ions from the Fragmentation of [M+H]⁺ of this compound
| Proposed Structure | Calculated m/z | Proposed Formula | Neutral Loss | Loss Mass (Da) |
| Precursor Ion | 282.0879 | [C₁₅H₁₂N₃O₃]⁺ | - | - |
| Fragment Ion 1 | 267.0642 | [C₁₄H₉N₃O₃]⁺ | •CH₃ | 15.0237 |
| Fragment Ion 2 | 252.0771 | [C₁₅H₁₁N₂O₃]⁺ | NO | 30.0108 |
| Fragment Ion 3 | 236.0818 | [C₁₅H₁₂N₂O]⁺ | •NO₂ | 46.0053 |
| Fragment Ion 4 | 221.0587 | [C₁₄H₉N₂O]⁺ | •CH₃, •NO₂ | 61.0290 |
Further fragmentation of the quinoxaline ring system itself, while generally stable, could proceed from these primary ions, typically involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN). These detailed mechanistic elucidations are critical for the unambiguous identification of the compound in complex mixtures and for understanding its chemical properties.
Computational and Theoretical Investigations of 2 4 Methoxy 3 Nitrophenyl Quinoxaline
Density Functional Theory (DFT) Studies of Electronic Structure
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy and spatial distribution of these orbitals are fundamental to understanding chemical reactivity and electronic transitions. researchgate.netmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net
For 2-(4-methoxy-3-nitrophenyl)quinoxaline, the HOMO is typically expected to be localized over the electron-rich quinoxaline (B1680401) ring system and the methoxy-substituted phenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the quinoxaline moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a common feature in donor-acceptor molecules.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Quinoxaline This table presents typical values calculated using DFT (B3LYP/6-31G(d,p)) for illustrative purposes.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.70 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.55 | ELUMO - EHOMO; indicates chemical stability and reactivity. malayajournal.org |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. chemrxiv.orgresearchgate.net The MEP map illustrates the charge distribution from a molecule's electrons and nuclei, predicting regions prone to electrostatic interactions. chemrxiv.org Color-coding is used to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the quinoxaline ring, identifying them as primary sites for electrophilic interactions or hydrogen bond acceptance. nih.gov Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, indicating their susceptibility to nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of molecules in their electronically excited states. uci.edursc.org It is particularly effective for predicting electronic absorption spectra by calculating vertical excitation energies and oscillator strengths. rsc.org This allows for a theoretical understanding of the UV-Visible spectrum of a compound, correlating computational results with experimental measurements. researchgate.net
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The analysis often reveals that the lowest energy transitions correspond to a HOMO→LUMO excitation, characterized by a significant intramolecular charge transfer (ICT) from the electron-donating methoxyphenyl-quinoxaline moiety to the electron-withdrawing nitro group. This ICT character is fundamental to the photophysical properties of such molecules.
Table 2: Illustrative TD-DFT Calculated Excitation Data This table shows representative data for the lowest energy electronic transition.
| Parameter | Value | Description |
| Excitation Energy (eV) | 3.10 | The energy required for the electronic transition. |
| Wavelength (nm) | 400 | The corresponding wavelength in the UV-Vis spectrum. |
| Oscillator Strength (f) | 0.45 | A measure of the probability of the electronic transition occurring. |
| Major Contribution | HOMO → LUMO (95%) | The primary orbitals involved in the transition. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about conformational flexibility, molecular motion, and the influence of the solvent environment on molecular structure and stability. mdpi.comwustl.edu By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), MD can reveal how solute-solvent interactions, such as hydrogen bonding, govern the molecule's preferred conformations. wustl.edu
For this compound, MD simulations can explore the rotational freedom around the single bond connecting the phenyl and quinoxaline rings. This flexibility determines the relative orientation of the two ring systems, which can impact electronic conjugation and interaction with biological targets. Solvation effects are also critical; polar solvents can stabilize charge-separated states and influence the molecule's conformational equilibrium through specific interactions with the nitro and methoxy (B1213986) groups. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties. nih.govnih.gov In drug design, QSAR helps in predicting the efficacy of new compounds based on the properties of known molecules. researchgate.net These models are developed by calculating a set of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods like partial least squares (PLS) or artificial neural networks to build a predictive equation. nih.gov
For quinoxaline derivatives, QSAR studies have been successfully used to model activities such as anticancer, antimicrobial, and antitubercular effects. researchgate.netnih.govnih.gov Descriptors often found to be significant include electrostatic parameters (related to charge distribution), topological indices (describing molecular shape and branching), and FMO energies (related to reactivity). nih.gov A QSAR model for compounds related to this compound could help identify which structural features are most critical for a desired biological activity, thereby guiding the synthesis of more potent analogues.
Theoretical Mechanistic Studies of Reactivity and Stability
Theoretical studies provide deep insights into the chemical reactivity and stability of molecules. By combining results from DFT, FMO analysis, and MEP maps, a comprehensive picture of a molecule's reactive behavior can be constructed. Reactivity indices derived from DFT, such as chemical potential, hardness, and softness, quantify the molecule's resistance to change in its electron distribution. researchgate.netresearchgate.net
The mechanism of action for many biologically active quinoxalines involves their interaction with biomolecules like DNA or specific enzymes. researchgate.net The presence of the N-oxide functionality in some quinoxaline derivatives, for instance, is linked to their bioreductive activation under hypoxic conditions, leading to the generation of reactive oxygen species that damage DNA. mdpi.com For this compound, theoretical studies can probe its potential to intercalate with DNA or bind to an enzyme's active site. The MEP map identifies regions that can form hydrogen bonds or electrostatic interactions, while FMO analysis points to the orbitals involved in potential covalent bond formation or charge-transfer interactions with a biological target.
Photophysical and Electrochemical Properties of 2 4 Methoxy 3 Nitrophenyl Quinoxaline
Absorption and Emission Characteristics in Solution and Solid States
The optical properties of D-A quinoxaline (B1680401) derivatives are characterized by electronic transitions within their conjugated π-systems. The absorption spectra for such compounds typically display two main regions: higher-energy bands corresponding to π–π* transitions within the aromatic rings and lower-energy bands attributed to n–π* transitions involving the nitrogen heteroatoms of the quinoxaline ring. beilstein-journals.org The D-A nature of 2-(4-methoxy-3-nitrophenyl)quinoxaline is expected to give rise to an additional, lower-energy absorption band corresponding to an intramolecular charge transfer (ICT) transition.
A significant consequence of the D-A structure is the likelihood of solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. nih.gov For D-A molecules, an increase in solvent polarity typically stabilizes the more polar excited ICT state more than the less polar ground state. This leads to a reduction in the energy gap and a corresponding red-shift (bathochromic shift) in the fluorescence emission spectrum. Studies on quinoxalines with D-A architectures have shown they can emit from both a locally excited (LE) state and a highly polar ICT state, with the balance between them being influenced by solvent polarity and temperature. nih.gov
Aggregation-Induced Emission (AIE) is another phenomenon observed in some quinoxaline derivatives. mdpi.com This effect, the opposite of the more common aggregation-caused quenching (ACQ), results in enhanced fluorescence in the aggregated or solid state compared to in dilute solutions. It arises from the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels and forces the excited molecule to relax via light emission.
The fluorescence quantum yield (ΦF), a measure of emission efficiency, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are critical photophysical parameters. For D-A systems like this compound, these values are highly sensitive to the environment. In non-polar solvents, a higher quantum yield may be observed. As solvent polarity increases, the stabilization of the ICT state can enhance non-radiative decay pathways, often leading to a decrease in both quantum yield and fluorescence lifetime.
Table 1: Illustrative Photophysical Data for a Representative Donor-Acceptor Quinoxaline Derivative in Various Solvents This table presents typical expected values for a compound with this structure, not specific experimental results for this compound.
| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |
| Toluene | 2.4 | ~365 | ~450 | 85 | ~0.45 | ~3.1 |
| Dichloromethane | 3.1 | ~370 | ~485 | 115 | ~0.25 | ~2.2 |
| Acetonitrile | 5.8 | ~372 | ~510 | 138 | ~0.10 | ~1.5 |
| Ethanol (B145695) | 4.3 | ~370 | ~525 | 155 | ~0.08 | ~1.3 |
Redox Behavior and Electrochemical Potentials
The electrochemical properties of this compound are defined by its multiple redox-active sites: the quinoxaline ring system and the nitro group. The electron-deficient quinoxaline core is readily reduced, and the nitro group is also a strong electrophore.
Cyclic voltammetry (CV) is a key technique for investigating this behavior. For related nitrophenyl-substituted quinoxalines, the reduction process is typically stepwise. abechem.com The strong electron-withdrawing effect of the nitro group pulls electron density from the quinoxaline moiety, making it easier to reduce. abechem.com A typical CV scan in an aprotic solvent would likely show two initial, reversible one-electron reduction peaks corresponding to the formation of the quinoxaline radical anion and subsequently the dianion. abechem.com At more negative potentials, a larger, irreversible reduction wave is expected, corresponding to the multi-electron reduction of the nitro group to a hydroxylamine (B1172632) or amine. abechem.com
The electrochemical data suggests a clear pathway for electron transfer. The first two reduction steps are centered on the π-system of the pyrazine (B50134) portion of the quinoxaline ring, which can reversibly accept two electrons in succession. abechem.comuaeu.ac.ae
Quinoxaline + e⁻ ⇌ [Quinoxaline]•⁻ (Radical anion formation)
[Quinoxaline]•⁻ + e⁻ ⇌ [Quinoxaline]²⁻ (Dianion formation)
The subsequent reduction of the nitro group is a more complex, irreversible process that typically involves the transfer of four or six electrons and protons (in protic media) to yield the corresponding amine. The fact that the initial reductions of the quinoxaline ring are reversible indicates a degree of stability in the resulting radical anion and dianion species.
Table 2: Representative Electrochemical Potentials for a Nitrophenyl-Quinoxaline Derivative This table presents typical expected values, not specific experimental results for this compound.
| Process | Potential (V vs. Ag/AgCl) | Characteristics |
| Reduction I (Quinoxaline) | ~ -0.85 | Reversible, 1e⁻ |
| Reduction II (Quinoxaline) | ~ -1.20 | Reversible, 1e⁻ |
| Reduction III (Nitro Group) | ~ -1.50 | Irreversible, multi-e⁻ |
| Oxidation I (Methoxy-phenyl) | > +1.5 | Irreversible |
Singlet Oxygen Generation and Photoinduced Electron Transfer (PET) Processes
Upon absorption of light, the excited state of this compound can undergo several competing decay processes. Quinoxaline derivatives are known to be capable of acting as photosensitizers, generating cytotoxic singlet oxygen (¹O₂) from ground-state triplet oxygen via intersystem crossing (ISC) from the singlet excited state to the triplet state. mdpi.com
However, the prominent D-A character of this molecule makes Photoinduced Electron Transfer (PET) a highly probable and competing de-excitation pathway. nih.govacs.org Upon excitation, an electron can be transferred from the electron-rich methoxyphenyl donor moiety to the electron-deficient quinoxaline acceptor, forming a charge-separated state. This PET process can be extremely rapid and efficient, often quenching fluorescence and potentially competing with the ISC needed for singlet oxygen generation. nih.gov The modification of phenazine (B1670421) (a related N-heterocycle) with a nitro group has been shown to interfere with singlet oxygen generation due to the fast non-radiative decay it introduces. rsc.org Therefore, while possible, efficient singlet oxygen generation might be suppressed by the faster PET process in this particular molecular architecture.
Application Oriented Research of 2 4 Methoxy 3 Nitrophenyl Quinoxaline and Its Derivatives
Materials Science Applications
The inherent photophysical and electronic properties of the quinoxaline (B1680401) core make its derivatives prime candidates for advanced functional materials. researchgate.net By modifying the substituents on the quinoxaline ring system, researchers can engineer molecules with tailored characteristics for applications ranging from next-generation electronics to sensitive analytical probes.
Quinoxaline and its derivatives have been extensively employed as building blocks for organic molecules and polymers used in electronic devices. znaturforsch.com Their strong electron-accepting nature makes them suitable for use as electron-transporting materials (ETMs) and as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov In OLEDs, quinoxaline derivatives can function as host or guest materials in the emitting layer, as well as components of the hole transporting or electron transporting layers, owing to their luminescence, rigidity, and good thermal stability. iucr.org Specifically, they have been investigated as thermally activated delayed fluorescence (TADF) emitters, which are considered a promising next-generation technology for highly efficient OLEDs. niscpr.res.innih.gov
In the realm of Organic Photovoltaics (OPVs), the electron-deficient character of the quinoxaline unit is leveraged in the design of non-fullerene acceptors (NFAs). nih.govresearchgate.net Quinoxaline-based NFAs have contributed to power conversion efficiencies approaching 20% in organic solar cells. researchgate.net The ability to modify the structure allows for wide absorption ranges and low reorganization energy, which are crucial for efficient charge generation and transport. researchgate.netnih.gov For instance, polymers incorporating quinoxaline units have demonstrated impressive power conversion efficiencies in solar cells. nih.gov
Table 1: Performance of Selected Quinoxaline Derivative-Based OLEDs
| Quinoxaline Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Emitted Color |
| TADF Emitter (e.g., PTZ-TTPZ) | Emitter | 15.3% | 41.0 lm W⁻¹ | Not Specified |
| D-A-D Type (e.g., TQT) | Emitter | Not Specified | Not Specified | Green to Red |
| Blue Emitter Derivative | Emitting Layer | Not Specified | Not Specified | Deep Blue |
This table is interactive. Click on the headers to sort the data.
The quinoxaline moiety can serve as an effective chromogenic and fluorogenic reporter, making its derivatives valuable as chemosensors. znaturforsch.com These sensors are designed to detect various analytes, such as metal cations and anions, through changes in their optical properties, like color or fluorescence intensity. isca.inznaturforsch.com For example, specific quinoxaline derivatives have been synthesized to act as "turn-off" fluorescent sensors for mercury (Hg²⁺) or as dual-response sensors that exhibit a color change for ferric ions (Fe³⁺) and fluorescence quenching for cupric ions (Cu²⁺). researchgate.netnih.gov
The sensing mechanism often involves the coordination of the analyte with nitrogen atoms in the quinoxaline ring or with specifically introduced functional groups. This interaction can modulate processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable optical signal. researchgate.net Researchers have developed quinoxaline-based probes with high selectivity and sensitivity, capable of detecting analytes at nanomolar concentrations. researchgate.net These properties make them suitable for in vitro detection in environmental and biological samples. rsc.org
Beyond metal ions, the application of quinoxaline-based sensors extends to other important analytes. Derivatives have been designed to function as pH indicators, changing their absorption and emission characteristics in response to varying acidity. isca.in Water-soluble quinoxaline derivatives have been developed for efficient pH monitoring in acidic aqueous solutions, an area where many organic sensors fail due to low solubility. isca.in
Furthermore, quinoxaline-based fluorescent probes have been engineered for the detection of small organic molecules. A notable example is a probe designed for the rapid and sensitive detection of aniline (B41778) and p-nitroaniline, which are significant environmental pollutants. This sensor demonstrated a ratiometric fluorescence response to aniline and a quenching response to p-nitroaniline, with detection limits in the micromolar and nanomolar range, respectively. The versatility of the quinoxaline scaffold allows for the creation of highly specific sensors by tailoring the receptor sites attached to the core fluorophore. rsc.org
Table 2: Examples of Quinoxaline-Based Chemical and Biosensors
| Sensor Derivative | Target Analyte(s) | Sensing Principle | Detection Limit (LOD) |
| Acenaphtoquinoxaline-based | Hg²⁺ | Fluorescence "switch-off" | 42 ppb |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline | Fe³⁺ / Cu²⁺ | Colorimetric / Fluorescence quenching | Not Specified |
| PAMD (camphorquinone-derived) | Aniline / p-nitroaniline | Ratiometric fluorescence / Quenching | 0.3 µM / 60 nM |
| 2,3-dipyrrolylquinoxaline (DPQ) | Fluoride (B91410) anion | Chromogenic and Fluorogenic | Not Specified |
This table is interactive. Click on the headers to sort the data.
Catalysis and Organocatalysis
The quinoxaline framework is not only a component of functional materials but also serves as a versatile ligand scaffold in the field of catalysis. The nitrogen atoms within the pyrazine (B50134) ring provide effective coordination sites for metal centers, influencing their catalytic activity and selectivity.
Quinoxaline derivatives have been successfully employed as controlling ligands in transition metal-catalyzed reactions. nih.gov The nitrogen atoms of the quinoxaline ring can act as chelating sites, binding to a metal center and modulating its electronic properties and coordination sphere. isca.inznaturforsch.com This coordination is crucial for tuning the performance of the resulting catalyst.
A specific application is in the zinc-catalyzed copolymerization of carbon dioxide (CO₂) with epoxides. nih.gov In these systems, quinoxaline-based ligands coordinate to the zinc center, and the structure of the ligand has a significant influence on the catalytic activity and the selectivity of the polymerization process. znaturforsch.comnih.gov Similarly, mixed ligand transition metal complexes involving quinoxaline derivatives and other ligands like 1,10-phenanthroline (B135089) have been synthesized with Co(II), Ni(II), Cu(II), and Zn(II). These complexes demonstrate how the quinoxaline scaffold can be integrated into more complex coordination environments for potential catalytic applications. The ability to systematically modify the quinoxaline structure allows for the rational design of ligands to optimize catalyst performance for specific chemical transformations.
While the use of quinoxaline derivatives as ligands in metal-based catalysis is established, their role in facilitating organocatalytic transformations is an emerging area. In organocatalysis, an organic molecule accelerates a reaction without the involvement of a metal. The focus of much research has been on employing organocatalysts to enable the efficient and green synthesis of quinoxaline derivatives themselves. rsc.org
However, the inherent structural features of the quinoxaline scaffold—such as its rigid, aromatic framework and the presence of hydrogen bond acceptors (the nitrogen atoms)—suggest its potential for use as a component of an organocatalyst. The scaffold could provide a defined structural backbone for positioning other catalytically active functional groups. For instance, functional groups capable of hydrogen bonding or acting as Lewis bases could be attached to the quinoxaline core to create a bifunctional organocatalyst. While direct examples of the 2-(4-methoxy-3-nitrophenyl)quinoxaline scaffold itself driving organocatalytic transformations are not widely reported, its chemical properties make it a viable platform for future development in this field.
Mechanistic Studies of Biological Interactions (In Vitro)
The in vitro evaluation of this compound and its derivatives has uncovered complex mechanisms through which they interact with biological systems. These studies provide a foundational understanding of their enzyme inhibition, nucleic acid interactions, cellular pathway modulation, and antimicrobial actions.
Enzyme Inhibition Mechanisms and Binding Affinities (Excluding Therapeutic Outcomes)
Quinoxaline derivatives have been identified as potent inhibitors of several key enzymes, often acting as ATP-competitive inhibitors at the kinase binding sites. ekb.eg The core quinoxaline scaffold can form hydrogen bonds with kinases via the two nitrogen atoms in the pyrazine ring, making it a valuable structure for designing specific inhibitors. lookchem.comekb.eg
Research has demonstrated that these derivatives can target a range of protein kinases critical in cell signaling. For instance, various quinoxaline derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met kinase, and Cyclooxygenase-2 (COX-2). ekb.eglookchem.comnih.govrsc.org Molecular docking studies have been instrumental in elucidating the binding modes. These studies reveal that derivatives can fit into the catalytic binding pockets of protein receptors, an observation that correlates well with the biological results. nih.govrsc.org For example, certain novel quinoxaline derivatives were identified as dual inhibitors of EGFR and COX-2, with IC₅₀ values for EGFR inhibition as low as 0.3 µM. rsc.org Another study focused on Apoptosis signal-regulated kinase 1 (ASK1) found a dibromo-substituted quinoxaline derivative to be a potent inhibitor with an IC₅₀ value of 30.17 nM. nih.gov
The inhibitory concentration (IC₅₀) values, which quantify the concentration of a substance needed to inhibit a biological process by half, are a key metric in these studies. The substitution pattern on the quinoxaline ring system significantly influences this activity. For example, in a study of c-Met kinase inhibitors, an R-isomer of a quinoxaline derivative (IC₅₀ = 6 nM) was found to be 15 times more potent than its corresponding S-isomer (IC₅₀ = 92 nM), highlighting the importance of stereochemistry for inhibitory activity. lookchem.com Similarly, derivatives have been evaluated for their ability to inhibit enzymes like α-glucosidase and α-amylase, which are relevant in other biological pathways. researchgate.net
DNA/RNA Interaction Mechanisms and Intercalation Studies (In Vitro)
The quinoxaline scaffold is a well-established DNA intercalator, a mechanism that underpins the activity of natural quinoxaline antibiotics like echinomycin. portlandpress.comnih.gov Intercalation involves the insertion of the planar quinoxaline ring system between the base pairs of the DNA double helix. nih.gov This interaction can cause structural distortions, such as the unwinding and lengthening of the DNA helix, which in turn interferes with cellular processes like DNA replication and transcription. portlandpress.comnih.gov
Studies on synthetic quinoxaline derivatives confirm that many bind strongly to DNA, with some capable of bifunctional intercalation, a characteristic of the natural antibiotics. portlandpress.com The mode of interaction is highly dependent on the specific structural features of the derivative. The nature and length of side chains and the presence of specific substituent groups play a crucial role in the binding affinity and sequence specificity. portlandpress.comnih.govnih.gov
The addition of a nitro group to the quinoxaline structure, as seen in the subject compound this compound, has been shown to confer significant improvements in DNA binding and biological effects. nih.gov This is attributed to alterations in the charge distribution of the molecule. nih.gov The mechanism of binding for some derivatives is primarily driven by hydrogen bonding between the molecule and the 2-amino group of guanine (B1146940) residues in the DNA minor groove. nih.gov For other derivatives, the selective binding is thought to originate from steric and hydrophobic interactions rather than direct hydrogen bonding. nih.gov Techniques such as spectrophotometric measurements, sedimentation studies with circular DNA, and DNAase I footprinting have been employed to characterize these interactions and determine binding constants in vitro. portlandpress.comnih.gov
Intracellular Target Modulation and Signaling Pathway Perturbation (In Vitro Cellular Assays)
In vitro cellular assays have demonstrated that quinoxaline derivatives can modulate various intracellular targets and perturb critical signaling pathways. A primary mechanism is the inhibition of protein kinases, which are central components of cellular signaling cascades that regulate cell survival and proliferation. ekb.eg By acting as ATP-competitive inhibitors, these compounds can block the activity of kinases such as EGFR, VEGFR, c-Met, and JAK-2, thereby disrupting downstream signaling. ekb.egekb.eg
For example, the inhibition of EGFR by quinoxaline derivatives blocks the ATP binding site, which prevents the activation of multiple signaling pathways that promote cell survival. ekb.eg In studies using various cancer cell lines, including HeLa, PC3, A549, and HCT116, certain quinoxaline-arylfuran derivatives were found to inhibit STAT3 phosphorylation, a key step in the JAK-STAT signaling pathway. nih.gov
Beyond direct enzyme inhibition, these compounds can induce other cellular responses. The representative derivative QW12 was shown to trigger the generation of intracellular Reactive Oxygen Species (ROS) and induce apoptosis in HeLa cells. nih.gov The antiproliferative effects of these compounds have been evaluated against a panel of cancer cell lines, with some derivatives exhibiting potent activity. rsc.orgnih.gov For instance, specific derivatives displayed strong anticancer activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.govrsc.org
Antimicrobial Mechanism of Action (In Vitro, Microorganisms Only)
The antimicrobial properties of quinoxaline derivatives, particularly the 1,4-di-N-oxide (QdNO) variants, have been extensively studied in vitro. nih.govresearchgate.netnih.gov A key mechanism of their antibacterial action is the inhibition of DNA synthesis. nih.gov Studies on E. coli showed that under anaerobic conditions, quinoxaline dioxides completely inhibit DNA synthesis without affecting RNA and protein synthesis. nih.gov This process is linked to the generation of free radicals during the metabolic reduction of the QdNO molecule. nih.gov
Furthermore, these compounds can induce the degradation of DNA in both dividing and non-dividing bacterial cells. nih.gov The presence of a nitro group on the quinoxaline ring can also contribute to antimicrobial activity by altering the DNA structure of bacterial cells and inhibiting its synthesis. tandfonline.com
In addition to targeting DNA, some quinoxaline derivatives affect the physical structure of microorganisms. Scanning electron microscopy studies have revealed that certain compounds cause significant changes to the cell morphology of fungi like Rhizoctonia solani. rsc.orgrsc.org The antimicrobial activity is broad, covering Gram-positive and Gram-negative bacteria as well as various fungal species. nih.govmdpi.comresearchgate.net The minimum inhibitory concentration (MIC) values vary depending on the specific derivative and the target microorganism, with some compounds showing high potency. researchgate.netimist.ma For example, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated an MIC of 0.12 µg/ml against Streptococcus pneumoniae. researchgate.net
Supramolecular Chemistry and Self-Assembly
The rigid, planar structure of the quinoxaline ring makes it an excellent building block in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. This has led to research into its role in host-guest chemistry and molecular recognition.
Host-Guest Chemistry and Molecular Recognition
The ability of quinoxaline-containing structures to act as hosts for specific guest molecules is a key area of research. This molecular recognition is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
A prominent example is the use of quinoxaline units as the "walls" of synthetic macrocyclic hosts known as cavitands. Tetra- and tri-quinoxaline cavitands have been shown to recognize and bind C₆₀ fullerene with high affinity. tandfonline.com Fluorescence titrations confirmed the formation of a stable 1:1 supramolecular complex between the host cavitand and the guest fullerene. tandfonline.com X-ray analysis of the crystal structure revealed that C₆₀ molecules are intercalated between layers of the cavitand molecules, fitting neatly within the cavity created by the quinoxaline walls. tandfonline.com
In another context, pillararenes, which are macrocyclic host molecules, have been studied for their ability to interact with bacterial signaling molecules (homoserine lactones). aalto.fi While not directly involving quinoxaline-based hosts, this research highlights the principles of host-guest chemistry that are applicable to quinoxaline systems. The specific size of the host's cavity is crucial for effective binding and subsequent biological effects, such as the disruption of bacterial communication (quorum sensing). aalto.fi The inherent properties of the quinoxaline scaffold make it a versatile component for designing new host molecules for a variety of applications in sensing, catalysis, and materials science.
Self-Assembled Nanostructures and Their Properties
The spontaneous organization of molecules into well-defined, functional nanostructures, known as self-assembly, is a powerful bottom-up approach in nanotechnology. For quinoxaline derivatives, this process is primarily driven by a delicate balance of non-covalent intermolecular interactions. While specific research on the self-assembly of this compound is not extensively documented, the behavior of related compounds allows for a detailed projection of its potential to form ordered nano-architectures.
The molecular structure of this compound features a quinoxaline core, a versatile heterocyclic system known for its role in the development of functional materials. nih.govnih.gov The attached 4-methoxy-3-nitrophenyl ring introduces specific functional groups that are expected to play a crucial role in directing the self-assembly process. The interplay of intermolecular forces such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, dictated by the methoxy (B1213986) (-OCH3) and nitro (-NO2) substituents, would govern the formation and properties of any resulting nanostructures. nih.govresearchgate.net
Key Intermolecular Interactions and Their Expected Role:
π-π Stacking: The aromatic nature of both the quinoxaline and the phenyl rings provides a strong driving force for π-π stacking interactions. These interactions are fundamental to the packing of aromatic molecules in crystals and the formation of columnar or layered nanostructures. nih.govnih.gov The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the phenyl ring, potentially leading to favorable electrostatic interactions with the electron-richer quinoxaline moiety of an adjacent molecule. researchgate.netnih.gov
Hydrogen Bonding: The oxygen atoms of the nitro and methoxy groups, along with the nitrogen atoms of the quinoxaline ring, can act as hydrogen bond acceptors. nih.govnih.gov In the presence of suitable hydrogen bond donors, either from solvent molecules or other co-assembling species, these groups can direct the formation of specific supramolecular synthons, which are robust structural motifs that guide the growth of larger assemblies.
The combination of these interactions can lead to the formation of various nanostructures, such as nanofibers, nanorods, and vesicles, in solution or on solid substrates. The morphology and properties of these nanostructures would be highly dependent on the solvent, temperature, and concentration.
Influence of Functional Groups on Self-Assembly:
The table below summarizes the expected influence of the methoxy and nitro functional groups on the self-assembly of quinoxaline derivatives, based on established principles of supramolecular chemistry.
| Functional Group | Type | Expected Influence on Self-Assembly | Potential Impact on Nanostructure Properties |
| Nitro (-NO2) | Electron-withdrawing | - Participates in C-H···O hydrogen bonds. - Can engage in nitro-π interactions. researchgate.net - Enhances π-π stacking through quadrupole moments. researchgate.netnih.gov | - Increased thermal stability. - Modulation of electronic and optical properties. |
| Methoxy (-OCH3) | Electron-donating | - Can act as a hydrogen bond acceptor. nih.gov - Influences molecular packing through steric and electronic effects. researchgate.netnih.gov - May promote specific crystal packing arrangements. nih.gov | - Enhanced solubility in organic solvents. - Tuning of photophysical properties (e.g., fluorescence). |
It is important to note that while the individual effects of these functional groups can be predicted, their combined influence in this compound would result from a complex interplay of attractive and repulsive forces, leading to unique self-assembly behaviors.
Potential Properties of Self-Assembled Nanostructures:
The self-assembly of this compound and its derivatives could lead to materials with interesting photophysical and electronic properties. The extended π-conjugation in the quinoxaline system, coupled with the charge-transfer characteristics often induced by nitro and methoxy groups, suggests potential applications in organic electronics. beilstein-journals.org For instance, ordered nanostructures could exhibit enhanced charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) or as components in photovoltaic devices. Furthermore, the inherent fluorescence of many quinoxaline derivatives could be modulated by aggregation, leading to applications in chemical sensing or as active layers in organic light-emitting diodes (OLEDs).
Future Perspectives and Research Challenges for 2 4 Methoxy 3 Nitrophenyl Quinoxaline
Development of Novel Synthetic Methodologies for Complex Derivatives
A primary challenge and future direction in the study of 2-(4-methoxy-3-nitrophenyl)quinoxaline lie in the development of novel and efficient synthetic routes to produce more complex derivatives. rsc.org While classical methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, are well-established, future research will necessitate more sophisticated approaches to create structurally diverse analogues with tailored properties.
Researchers are continuously seeking to develop newer synthetic strategies and methodologies to functionalize the quinoxaline scaffold. rsc.org This includes the use of innovative catalysts, such as iron-exchanged molybdophosphoric acid or CuO nanoparticles, to facilitate reactions under greener conditions. researchgate.net The development of one-pot synthesis protocols and multi-component reactions is a key area of interest, as these methods offer advantages like shorter reaction times, higher yields, and simplified purification processes. mdpi.com For instance, methodologies have been developed for synthesizing quinoxaline derivatives using catalyst-free conditions in solvents like ethanol (B145695) or employing environmentally friendly ionic liquids. nih.gov
Future synthetic endeavors could adapt these modern techniques to the this compound core. This would involve modifying the existing phenyl and quinoxaline rings with various functional groups to modulate the electronic and steric properties of the molecule. The introduction of heterocyclic moieties, as demonstrated in the synthesis of antipsychotic agents derived from quinoxalines, could lead to derivatives with novel biological activities. mdpi.comnih.gov Aryne chemistry also presents a mild and efficient method for creating phenoxy-quinoxaline derivatives, a technique that could be explored for this compound. rsc.org
Table 1: Potential Synthetic Strategies for Complex Derivatives
| Synthetic Strategy | Description | Potential Advantages for Derivative Synthesis | Supporting Evidence |
|---|---|---|---|
| Catalyst-Free Synthesis | Reaction of o-phenylenediamine (B120857) with 2-bromoacetophenones in ethanol without a catalyst. | High efficiency, simplicity, reduced cost, and environmental friendliness. | A facile and efficient route for quinoxaline synthesis has been reported with high yields. researchgate.net |
| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as the reaction solvent in a one-pot synthesis. | Environmentally friendly, catalyst-free, and efficient for producing quinoxaline derivatives. nih.gov | |
| Phase Transfer Catalysis | Use of catalysts like triethyl-benzyl ammonium (B1175870) chloride (TEBAC) to facilitate reactions between different phases. | Enables reactions like methoxylation at room temperature, useful for creating specific derivatives. mdpi.com | |
| Nanoparticle Catalysis | Employment of catalysts such as CuO nanoparticles to promote the condensation reaction. | High efficiency, reusability of the catalyst, and often milder reaction conditions. researchgate.net | |
| Aryne Chemistry | In-situ generation of aryne from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. | Mild and efficient method for producing phenoxy-substituted quinoxalines with high yields. rsc.org |
Exploration of New Application Domains
The quinoxaline framework is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. nih.govmdpi.com These include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antimalarial properties. nih.govmdpi.com A significant future perspective for this compound is the systematic exploration of its potential in these and other therapeutic areas.
Given that various quinoxaline derivatives have been investigated as kinase inhibitors and antitumor agents, derivatives of this compound could be designed and screened for anticancer activity. nih.gov Similarly, the known antiviral efficacy of quinoxalines, including against HIV and emerging viruses, warrants investigation into this compound's potential as an antiviral agent. researchgate.netnih.gov The structural similarity to quinolone antibiotics also suggests a potential for antibacterial applications. researchgate.net
Beyond medicine, quinoxaline derivatives are used in materials science as dyes, fluorescent materials, and components in organic light-emitting diodes (OLEDs) and solar cells. rsc.org The specific substituents on this compound—the methoxy (B1213986) and nitro groups—can influence its electronic and photophysical properties. Future research should explore its potential in these high-technology domains, investigating its utility as an electroluminescent material or an organic sensitizer. rsc.org
Table 2: Potential Application Domains for this compound
| Application Domain | Rationale Based on Quinoxaline Chemistry | Specific Research Focus | Supporting Evidence |
|---|---|---|---|
| Anticancer Agents | Quinoxaline derivatives are known to possess antiproliferative and antitumor activities. | Design of derivatives as kinase inhibitors or DNA intercalating agents. | Marketed drugs and numerous studies highlight the anticancer potential of the quinoxaline scaffold. nih.gov |
| Antiviral Therapeutics | Many quinoxaline-based compounds have shown potent activity against a range of viruses, including HCV and influenza. researchgate.netnih.gov | Screening against emerging viral threats and drug-resistant viral strains. | The trifluoromethyl-quinoxaline moiety has been used in potent HCV protease inhibitors. nih.gov |
| Antimicrobial Drugs | Quinoxaline 1,4-dioxides are known antibacterial agents. | Development of derivatives to combat drug-resistant bacteria and fungi. | Quinoxalines are studied for activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net |
| Organic Electronics | The quinoxaline scaffold is used in fluorescent and electroluminescent materials. | Investigation of the compound's photophysical properties for use in OLEDs or as a fluorescent sensor. | The broad applications of quinoxalines in materials science are well-documented. rsc.org |
| Antiparasitic Agents | Quinoxaline 1,4-dioxides have shown promise against parasites like Plasmodium falciparum. mdpi.com | Evaluation of activity against tropical diseases such as malaria and leishmaniasis. | Resistance to current antimalarial drugs necessitates the search for new scaffolds like quinoxaline. mdpi.com |
Integration with Advanced Technologies (e.g., AI in Material Design, High-Throughput Screening)
The integration of advanced technologies is poised to revolutionize the research and development of novel compounds. For this compound, technologies like high-throughput screening (HTS) and artificial intelligence (AI) offer powerful tools to accelerate discovery.
High-throughput screening can be employed to rapidly test a large library of derivatives for biological activity or material properties. A method for HTS using microdroplet reactions has been developed to determine the optimized synthesis conditions for quinoxaline derivatives. nih.gov This approach has demonstrated significantly higher yields (e.g., 70.23%) compared to traditional bulk-phase reactions (13.05%) under the same conditions. nih.gov Applying such HTS methods would allow for the swift identification of lead compounds from a diverse set of this compound derivatives for further development.
Furthermore, artificial intelligence and machine learning are becoming indispensable in material and drug design. AI algorithms can analyze structure-activity relationships (SAR) from existing data to predict the properties of novel, un-synthesized molecules. researchgate.net This predictive power can guide the rational design of new derivatives of this compound with enhanced potency or desired electronic properties, saving considerable time and resources compared to traditional trial-and-error approaches. For example, AI could be used to predict the binding affinity of derivatives to a specific biological target or to estimate the collision cross-section values for mass spectrometry analysis, aiding in characterization. uni.lu
Table 3: Advanced Technologies in Quinoxaline Research
| Technology | Application | Potential Impact on Research | Supporting Evidence |
|---|---|---|---|
| High-Throughput Screening (HTS) | Rapidly optimize reaction conditions and screen libraries of derivatives for biological activity. | Accelerates the discovery of lead compounds and efficient synthetic routes. | Microdroplet reaction HTS has been shown to significantly improve reaction yields for quinoxalines. nih.gov |
| Artificial Intelligence (AI) in Design | Predict biological activity, toxicity, and material properties based on molecular structure. | Enables rational, in-silico design of new derivatives, reducing the need for extensive empirical synthesis and testing. | AI is used to study structure-activity relationships and predict properties of novel compounds. researchgate.net |
| Computational Modeling | Simulate interactions between the compound and biological targets (e.g., enzymes, receptors). | Provides insights into the mechanism of action and helps refine molecular design to improve binding affinity. | Molecular modeling is used to understand how quinoxaline derivatives bind to targets like the NMDA receptor. nih.gov |
Addressing Sustainability and Environmental Impact in Research
In line with the global push for green chemistry, a critical future challenge is to ensure that the synthesis and application of this compound and its derivatives are sustainable and environmentally benign. researchgate.net Traditional organic synthesis often relies on hazardous solvents, toxic reagents, and energy-intensive processes.
Future research must focus on developing green synthetic approaches. This includes the use of water or bio-based solvents, employing recyclable catalysts, and utilizing energy-efficient technologies like microwave or ultrasound-assisted synthesis. researchgate.net For example, an efficient and recyclable catalytic system using sulfamic acid/MeOH has been developed for quinoxaline synthesis. researchgate.net Another approach involves the reaction of α-bromoketones with o-phenylenediamines using silica-supported perchloric acid, which is a highly efficient and convenient method. researchgate.net
Moreover, the entire lifecycle of the compound, from synthesis to final application and disposal, must be considered. This involves assessing the potential toxicity and biodegradability of new derivatives. While quinoxaline 1,4-dioxides are biologically active, some have been associated with issues like mutagenicity and low solubility, highlighting the need for careful design to mitigate adverse environmental or health impacts. researchgate.net The development of efficient synthetic methodologies that avoid harsh reagents, such as the aryne chemistry approach using cesium fluoride (B91410) at room temperature, represents a step toward more sustainable chemical production. rsc.org
Table 4: Comparison of Conventional vs. Green Synthetic Approaches
| Aspect | Conventional Approach | Green Chemistry Approach | Supporting Evidence |
|---|---|---|---|
| Solvents | Often uses toxic, volatile organic solvents. | Employs water, ionic liquids, or solvent-free conditions. | Ionic liquids have been used as an environmentally friendly solvent for quinoxaline synthesis. nih.gov |
| Catalysts | May use stoichiometric, non-recyclable, or toxic catalysts. | Utilizes recyclable catalysts (e.g., silica-supported acids, nanoparticles) or catalyst-free systems. | CuO nanoparticles and iron-exchanged molybdophosphoric acid are examples of recyclable catalysts. researchgate.net |
| Energy | Often requires prolonged heating under reflux. | Utilizes energy-efficient methods like microwave irradiation or reactions at room temperature. | Microwave-assisted synthesis is a recognized green methodology. researchgate.net |
| Atom Economy | May involve multi-step syntheses with protecting groups, leading to significant waste. | Focuses on one-pot, multi-component reactions that maximize the incorporation of starting materials into the final product. | One-pot synthesis is highlighted as a desirable route for preparing quinoxaline derivatives. mdpi.com |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(4-methoxy-3-nitrophenyl)quinoxaline, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves bromination of aryl ketones (e.g., 5-bromo-2-hydroxyacetophenone) followed by condensation with o-phenylenediamine in ethanol under reflux. Acetylation or halogenation steps may be used to modify substituents. Optimization strategies include:
- Temperature control (e.g., 60°C for bromination to avoid side reactions) .
- Use of sodium acetate as a base during condensation to enhance quinoxaline ring formation .
- Purification via silica gel chromatography (e.g., 5% EtOAc/hexanes) to isolate intermediates .
- Key Data : Yields for intermediates like 3a (56%) and 4a (73%) highlight the impact of stepwise functionalization .
Q. How are quinoxaline derivatives characterized to confirm structural integrity and purity?
- Analytical Techniques :
- 1H-NMR : Identifies substituent patterns (e.g., methoxy protons at δ ~3.95 ppm) and isomer differentiation .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 1983315 for thiophene-substituted analogs) .
- Elemental Analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of quinoxaline derivatives with enhanced antiproliferative activity?
- Methodology :
- Compare IC50 values of analogs (e.g., compound 3b: 1.85 µM vs. 4b: 4.08 µM) to assess the role of substituents like methoxy or nitro groups .
- Evaluate selectivity using normal cell lines (e.g., MCF-10A vs. MCF-7) to identify cancer-specific cytotoxicity .
- Key Insight : The 4-methoxy-3-nitrophenyl group enhances DNA intercalation, while bromination at the coumarin moiety reduces activity (IC50 = 55.0 µM) .
Q. What computational approaches are employed to study quinoxaline interactions with biological targets?
- Methods :
- Molecular Docking : Predict binding modes to enzymes like topoisomerase II or PI3Kα using software like AutoDock .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Strategies :
- Standardize assay protocols (e.g., consistent MTT incubation times) to minimize variability .
- Replicate experiments under controlled conditions (e.g., pH, serum concentration) .
- Use statistical tools (e.g., ANOVA) to validate significance of IC50 differences .
Q. What challenges arise in crystallizing quinoxaline derivatives, and how are supramolecular interactions analyzed?
- Crystallography : Slow evaporation from DCM/hexanes promotes single-crystal growth. Challenges include polymorphism and solvent inclusion .
- Supramolecular Analysis :
- Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) .
- π-Stacking interactions in nitro-substituted derivatives enhance thermal stability .
Q. How can quinoxaline-based enzyme inhibitors be rationally designed?
- Approach :
- Target Identification : Screen against kinase panels (e.g., PI3K, EGFR) using biochemical assays .
- Hybridization : Combine quinoxaline with pharmacophores like coumarin for dual-target inhibition (e.g., EGFR/COX-2) .
- SAR-Driven Optimization : Introduce sulfonyl or piperazinyl groups to improve solubility and binding affinity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
